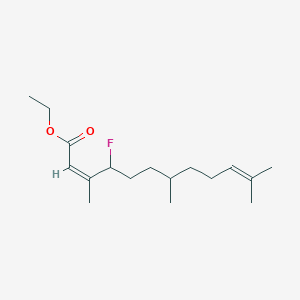
ethyl (2Z)-4-fluoro-3,7,11-trimethyldodeca-2,10-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-4-fluoro-3,7,11-trimethyldodeca-2,10-dienoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound features a fluorine atom, which can significantly alter its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-4-fluoro-3,7,11-trimethyldodeca-2,10-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC). The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this ester might involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-4-fluoro-3,7,11-trimethyldodeca-2,10-dienoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate
Properties
CAS No. |
3188-52-1 |
|---|---|
Molecular Formula |
C17H29FO2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
ethyl (2Z)-4-fluoro-3,7,11-trimethyldodeca-2,10-dienoate |
InChI |
InChI=1S/C17H29FO2/c1-6-20-17(19)12-15(5)16(18)11-10-14(4)9-7-8-13(2)3/h8,12,14,16H,6-7,9-11H2,1-5H3/b15-12- |
InChI Key |
OTKIGOQOBINIIB-QINSGFPZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\C(CCC(C)CCC=C(C)C)F |
Canonical SMILES |
CCOC(=O)C=C(C)C(CCC(C)CCC=C(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


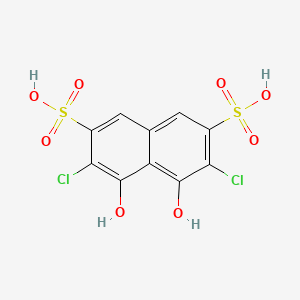

![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
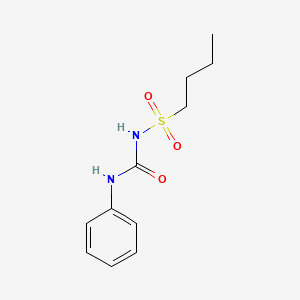
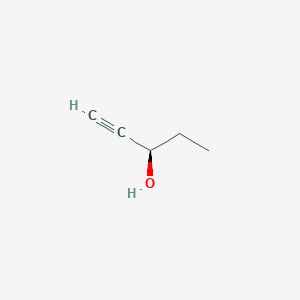
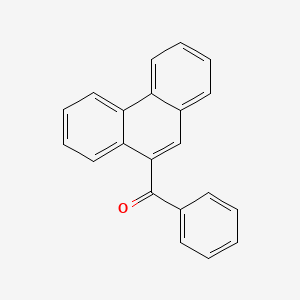
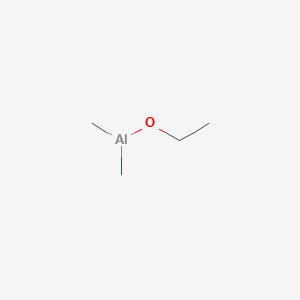
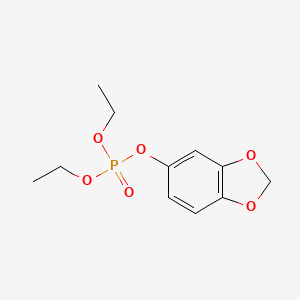
![Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate](/img/structure/B14734903.png)





